molecular formula C19H20N2O4 B5855206 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid

2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid

Cat. No. B5855206
M. Wt: 340.4 g/mol
InChI Key: XTJSBJOSHXEYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid, also known as MPAA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential use as a therapeutic agent in various diseases due to its anti-inflammatory and analgesic properties.

Mechanism of Action

2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has several advantages for lab experiments. It is a synthetic compound with a high purity and yield, which makes it easy to obtain in large quantities. It also has well-established synthesis methods and is relatively stable under normal laboratory conditions. However, one limitation of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid. Another area of research is the investigation of the potential use of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid and its effects on other biochemical pathways need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid involves the reaction between 4-morpholinecarboxylic acid and N-phenylacetyl chloride in the presence of a catalyst. The reaction yields 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid as a white crystalline solid with a high purity and yield.

Scientific Research Applications

2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(12-14-4-2-1-3-5-14)20-15-6-7-17(16(13-15)19(23)24)21-8-10-25-11-9-21/h1-7,13H,8-12H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJSBJOSHXEYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-5-[(2-phenylacetyl)amino]benzoic acid

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